PROTAC RIPK degrader-2

Description

Properties

IUPAC Name |

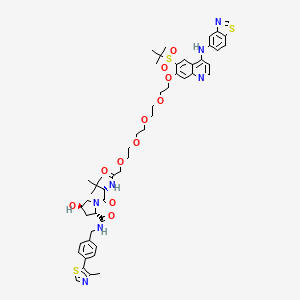

(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[2-[4-(1,3-benzothiazol-5-ylamino)-6-tert-butylsulfonylquinolin-7-yl]oxyethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H65N7O11S3/c1-33-47(72-31-55-33)35-10-8-34(9-11-35)28-54-49(62)42-25-37(60)29-59(42)50(63)48(51(2,3)4)58-46(61)30-69-21-20-67-17-16-66-18-19-68-22-23-70-43-27-40-38(26-45(43)73(64,65)52(5,6)7)39(14-15-53-40)57-36-12-13-44-41(24-36)56-32-71-44/h8-15,24,26-27,31-32,37,42,48,60H,16-23,25,28-30H2,1-7H3,(H,53,57)(H,54,62)(H,58,61)/t37-,42+,48-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIEGJNXDHULIKM-GPPJZCFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCOCCOC4=CC5=NC=CC(=C5C=C4S(=O)(=O)C(C)(C)C)NC6=CC7=C(C=C6)SC=N7)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCOCCOC4=CC5=NC=CC(=C5C=C4S(=O)(=O)C(C)(C)C)NC6=CC7=C(C=C6)SC=N7)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H65N7O11S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1060.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Precision Takedown: A Technical Guide to RIPK2 Degradation by PROTACs

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the targeted degradation of Receptor-Interacting Protein Kinase 2 (RIPK2) through the innovative application of Proteolysis Targeting Chimeras (PROTACs). As a critical mediator in inflammatory signaling pathways, RIPK2 presents a compelling target for therapeutic intervention in a range of autoimmune and inflammatory diseases. This document provides a comprehensive overview of the RIPK2 signaling cascade, the mechanism of PROTAC-mediated degradation, detailed experimental protocols for characterization, and a summary of key quantitative data to facilitate further research and development in this promising area.

The Central Role of RIPK2 in Inflammatory Signaling

Receptor-Interacting Protein Kinase 2 (RIPK2) is a key intracellular signaling node that acts downstream of the nucleotide-binding oligomerization domain-like receptors (NLRs), NOD1 and NOD2. Upon recognition of bacterial peptidoglycans, NOD1 and NOD2 recruit RIPK2, leading to its activation and subsequent ubiquitination. This ubiquitination cascade, primarily involving K63- and M1-linked ubiquitin chains, serves as a scaffold to recruit downstream signaling complexes, including the TAK1-TAB and IKKα/β-NEMO complexes. Activation of these complexes culminates in the activation of the NF-κB and MAPK signaling pathways, driving the transcription and release of pro-inflammatory cytokines such as TNFα, IL-6, and IL-8.

The Discovery and Synthesis of PROTAC RIPK Degrader-2: A Technical Guide

A Whitepaper for Drug Discovery and Development Professionals

Introduction

Receptor-Interacting Serine/Threonine Protein Kinase 2 (RIPK2) is a critical mediator in the NOD-like receptor signaling pathway, playing a pivotal role in innate immunity and inflammation. Dysregulation of RIPK2 activity has been implicated in a variety of inflammatory diseases, including Crohn's disease and sarcoidosis, making it an attractive therapeutic target. Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality that induce the degradation of target proteins through the ubiquitin-proteasome system. This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of PROTAC RIPK degrader-2, a VHL-based PROTAC designed to selectively degrade RIPK2.

Core Concepts of PROTAC-mediated RIPK2 Degradation

PROTACs are heterobifunctional molecules that consist of a ligand that binds to the target protein (in this case, RIPK2), a ligand that recruits an E3 ubiquitin ligase (here, von Hippel-Lindau or VHL), and a linker that connects the two. By bringing RIPK2 and VHL into close proximity, the PROTAC facilitates the ubiquitination of RIPK2, marking it for degradation by the proteasome. This catalytic mechanism allows for the degradation of multiple target protein molecules by a single PROTAC molecule.

Quantitative Data Summary

The following table summarizes the key quantitative data for VHL-based and IAP-based RIPK2 PROTACs as reported in the literature. "this compound" is a commonly available VHL-based degrader.

| Compound | E3 Ligase Recruited | Cell Line | pDC50 (M) | DC50 (nM) | Reference |

| PROTAC 1 (VHL-based) | VHL | THP-1 | 8.7 ± 0.1 | ~20 | Mares et al., 2020 |

| PROTAC 2 (IAP-based) | IAP | THP-1 | 9.4 ± 0.1 | ~4 | Mares et al., 2020 |

Note: pDC50 is the negative logarithm of the half-maximal degradation concentration (DC50). A higher pDC50 value indicates greater potency.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves a multi-step process that couples the RIPK2 ligand, the VHL ligand, and the linker. A representative synthetic scheme is outlined below. For detailed, step-by-step protocols, it is recommended to consult the supporting information of relevant publications.

General Synthetic Workflow:

-

Synthesis of the RIPK2 Ligand: The synthesis typically starts with a known RIPK2 inhibitor scaffold, which is then functionalized with a reactive handle for linker attachment.

-

Synthesis of the VHL Ligand: A derivative of the VHL ligand, often containing a hydroxyl group, is prepared.

-

Linker Synthesis: A polyethylene glycol (PEG)-based linker with appropriate functional groups at both ends is synthesized.

-

Coupling Reactions: The RIPK2 ligand and the VHL ligand are sequentially coupled to the linker using standard amide or ether bond formation reactions.

-

Purification: The final PROTAC product is purified using techniques such as flash chromatography and reverse-phase high-performance liquid chromatography (HPLC).

In Vitro Degradation Assay: Western Blotting

This protocol describes the assessment of RIPK2 degradation in a cellular context using Western blotting.

Materials:

-

THP-1 cells

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protein concentration assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-RIPK2, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Plate THP-1 cells at a suitable density and allow them to adhere. Treat the cells with varying concentrations of this compound for a specified time (e.g., 18 hours).

-

Cell Lysis: Wash the cells with PBS and lyse them with lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against RIPK2 and GAPDH overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and develop with a chemiluminescent substrate.

-

-

Data Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the RIPK2 signal to the loading control (GAPDH).

In Vivo Degradation Study in a Rat Model

This protocol provides a general framework for evaluating the in vivo efficacy of this compound.

Materials:

-

Sprague-Dawley rats

-

This compound formulated in a suitable vehicle

-

Anesthesia

-

Blood collection supplies

-

Tissue harvesting tools

-

Tissue homogenization buffer

-

Western blotting reagents (as described above)

Procedure:

-

Animal Dosing: Acclimatize the rats and administer this compound via the desired route (e.g., subcutaneous injection) at various dose levels.

-

Sample Collection: At specified time points post-dosing, collect blood samples and harvest relevant tissues (e.g., spleen, colon).

-

Tissue Processing: Homogenize the harvested tissues in lysis buffer to extract proteins.

-

Protein Analysis: Determine the protein concentration and perform Western blotting as described in the in vitro protocol to assess the levels of RIPK2 in the tissue lysates.

-

Data Analysis: Quantify the RIPK2 protein levels in the treated groups relative to the vehicle control group to determine the extent of in vivo degradation.

Visualizations

Signaling Pathway of RIPK2

Caption: The RIPK2 signaling cascade initiated by NOD1/NOD2 activation.

Experimental Workflow for PROTAC-mediated Degradation

Caption: A typical experimental workflow for evaluating a PROTAC's efficacy.

Logical Relationship of PROTAC Action

Caption: The mechanism of action for PROTAC-mediated protein degradation.

In-Depth Technical Guide: Downstream Signaling Effects of PROTAC RIPK2 Degrader-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the downstream signaling consequences of utilizing Proteolysis Targeting Chimeras (PROTACs) to induce the degradation of Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2). This document details the mechanism of action, presents quantitative data from key experiments, outlines detailed experimental protocols, and visualizes the associated signaling pathways and workflows.

Introduction to RIPK2 and PROTAC-Mediated Degradation

Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2) is a critical intracellular signaling node in the innate immune system. It functions downstream of the pattern recognition receptors NOD1 and NOD2, which detect bacterial peptidoglycans. Upon activation, RIPK2 undergoes autophosphorylation and ubiquitination, leading to the activation of downstream signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This signaling cascade results in the production of pro-inflammatory cytokines and chemokines, playing a central role in host defense. Dysregulation of the RIPK2 pathway has been implicated in various inflammatory diseases and cancers.

PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively eliminate a target protein. A PROTAC molecule consists of a ligand that binds to the target protein (in this case, RIPK2), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. "PROTAC RIPK2 degrader-2" is a von Hippel-Lindau (VHL) E3 ligase-based PROTAC that is highly selective for the degradation of RIPK2.

Quantitative Analysis of RIPK2 Degradation and Downstream Effects

The efficacy of PROTAC-mediated RIPK2 degradation is concentration- and time-dependent. The following tables summarize quantitative data from studies on various RIPK2 PROTACs, including those with similar mechanisms of action to PROTAC RIPK2 degrader-2.

Table 1: In Vitro Degradation of RIPK2 by PROTACs in THP-1 Cells

| PROTAC Compound | E3 Ligase Recruited | pDC50 (-log[M]) | Maximum Degradation (Dmax) (%) | Treatment Time (hours) | Cell Line | Reference |

| PROTAC 1 | VHL | 8.7 ± 0.1 | Not Reported | 18 | THP-1 | [1] |

| PROTAC 2 | IAP | 9.4 ± 0.1 | Not Reported | 18 | THP-1 | [1] |

| PROTAC 3 | Cereblon | 8.6 ± 0.4 | Not Reported | 18 | THP-1 | [1] |

| PROTAC RIPK2 degrader-2 | VHL | Not Reported | >80% at 30 µM | 16 | THP-1 |

pDC50 is the negative logarithm of the concentration required for 50% of maximal degradation.

Table 2: Time- and Dose-Dependent Degradation of RIPK2 by an IAP-based PROTAC (PROTAC 4) in Human PBMCs

| Treatment Time (hours) | pDC50 (-log[M]) | Maximum Degradation (Dmax) (%) |

| 24 | 7.9 ± 0.2 | 69.2 ± 11.5 |

Table 3: In Vivo Degradation of RIPK2 in Rats by an IAP-based PROTAC

| Dose (mg/kg) | Time Post-Dose (hours) | RIPK2 Degradation (%) |

| 0.5 | 6 | 53 ± 9 |

| 0.5 | 48 | 78 ± 5 |

Table 4: Downstream Effects on Cytokine Release (TNFα) in Human PBMCs

| PROTAC Compound | pIC50 (-log[M]) for TNFα inhibition |

| PROTAC 4 | 8.0 ± 0.5 |

pIC50 is the negative logarithm of the concentration required for 50% inhibition.

Table 5: Effect of a RIPK2 PROTAC on Pro-inflammatory Gene and Protein Expression in SIM-A9 Microglial Cells

| Gene/Protein | Fold Change (PROTAC + MDP vs. MDP alone) |

| Nos2 (gene) | Significantly Reduced |

| Ptgs2 (gene) | Significantly Reduced |

| Il-1β (gene) | Significantly Reduced |

| Tnfα (gene) | Significantly Reduced |

| Il6 (gene) | Significantly Reduced |

| Ccl2 (gene) | Significantly Reduced |

| Mmp9 (gene) | Significantly Reduced |

| iNOS (protein) | Significantly Reduced |

| COX-2 (protein) | Significantly Reduced |

MDP (muramyl dipeptide) is a NOD2 agonist used to stimulate the RIPK2 pathway.

Signaling Pathways and Experimental Workflows

RIPK2 Signaling Pathway and PROTAC Mechanism of Action

The following diagram illustrates the central role of RIPK2 in the NOD2 signaling pathway and how a PROTAC intervenes to induce its degradation.

Caption: RIPK2 signaling cascade and the mechanism of PROTAC-mediated degradation.

Experimental Workflow for Evaluating PROTAC RIPK2 Degrader Efficacy

This diagram outlines a typical experimental workflow to assess the cellular activity and downstream effects of a RIPK2 PROTAC.

Caption: A typical workflow for evaluating a PROTAC RIPK2 degrader.

Detailed Experimental Protocols

Western Blotting for RIPK2 Degradation and Pathway Modulation

This protocol is for assessing the levels of total RIPK2 and phosphorylated downstream signaling proteins.

1. Cell Lysis:

-

Culture and treat cells as required.

-

Wash cells with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

2. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

3. Sample Preparation and SDS-PAGE:

-

Normalize protein concentrations for all samples.

-

Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

-

Load equal amounts of protein onto a polyacrylamide gel.

-

Perform electrophoresis to separate proteins by size.

4. Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

5. Immunoblotting:

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-RIPK2, anti-phospho-p65, anti-phospho-JNK, and a loading control like anti-GAPDH or anti-β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

6. Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify band intensities using appropriate software and normalize to the loading control.

Cytokine Release Assay (ELISA)

This protocol is for quantifying the secretion of pro-inflammatory cytokines, such as TNFα.

1. Sample Collection:

-

After cell treatment and stimulation, collect the cell culture supernatant.

-

Centrifuge to remove any cellular debris.

2. ELISA Procedure:

-

Use a commercially available ELISA kit for the cytokine of interest (e.g., human TNFα).

-

Coat a 96-well plate with the capture antibody overnight at 4°C.

-

Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).

-

Block the plate with blocking buffer for 1-2 hours at room temperature.

-

Wash the plate.

-

Add standards and samples to the wells and incubate for 2 hours at room temperature.

-

Wash the plate.

-

Add the detection antibody and incubate for 1-2 hours at room temperature.

-

Wash the plate.

-

Add the HRP-conjugated secondary antibody or streptavidin-HRP and incubate for 30 minutes to 1 hour.

-

Wash the plate.

-

Add the TMB substrate and incubate in the dark until a color change is observed.

-

Stop the reaction with a stop solution.

-

Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

3. Data Analysis:

-

Generate a standard curve from the standards.

-

Calculate the concentration of the cytokine in the samples based on the standard curve.

Mass Spectrometry-Based Proteomics/Phosphoproteomics

This protocol provides a general workflow for global protein or phosphoprotein analysis.

1. Sample Preparation:

-

Lyse cells in a buffer suitable for mass spectrometry (e.g., containing urea and detergents compatible with downstream processing).

-

Reduce and alkylate the proteins.

-

Digest the proteins into peptides using an enzyme like trypsin.

2. (For Phosphoproteomics) Phosphopeptide Enrichment:

-

Use titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC) to enrich for phosphopeptides.

3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

Analyze the peptide samples using a high-resolution mass spectrometer coupled to a liquid chromatography system.

-

The mass spectrometer will fragment the peptides and measure the mass-to-charge ratio of the fragments.

4. Data Analysis:

-

Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify the peptides and proteins from the mass spectra.

-

Quantify the relative abundance of proteins or phosphosites across different samples.

-

Perform statistical and bioinformatics analysis to identify significantly regulated proteins/phosphosites and affected signaling pathways.

Conclusion

PROTAC-mediated degradation of RIPK2 represents a promising therapeutic strategy for a range of inflammatory diseases and cancers. As demonstrated by the quantitative data, RIPK2 degraders can potently and selectively reduce RIPK2 levels, leading to the suppression of downstream pro-inflammatory signaling pathways. The experimental protocols and workflows outlined in this guide provide a robust framework for the preclinical evaluation of these novel therapeutic agents. Further global proteomics and phosphoproteomics studies will continue to elucidate the full spectrum of downstream signaling effects and ensure the safe and effective translation of RIPK2 degraders into the clinic.

References

The Role of PROTAC RIPK2 Degrader-2 in Modulating NOD2 Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nucleotide-binding oligomerization domain-containing protein 2 (NOD2) is a key intracellular pattern recognition receptor that plays a crucial role in the innate immune system.[1][2] Upon recognition of its ligand, muramyl dipeptide (MDP), a component of bacterial peptidoglycan, NOD2 triggers a signaling cascade that results in the activation of NF-κB and MAP kinases, leading to the production of pro-inflammatory cytokines.[2][3][4] A central player in this pathway is the Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2), which acts as an essential adaptor protein downstream of NOD2.[2] Dysregulation of the NOD2-RIPK2 signaling axis has been implicated in a variety of inflammatory conditions, including Crohn's disease, Blau syndrome, and multiple sclerosis, making RIPK2 an attractive therapeutic target.[2]

Proteolysis-targeting chimeras (PROTACs) have emerged as a novel therapeutic modality that offers a distinct advantage over traditional small-molecule inhibitors.[5] Instead of merely blocking the activity of a target protein, PROTACs are heterobifunctional molecules that induce the degradation of the target protein via the ubiquitin-proteasome system.[5] This guide provides an in-depth technical overview of the role of a specific PROTAC, PROTAC RIPK2 degrader-2, in the context of NOD2 signaling.

Mechanism of Action: PROTAC-Mediated Degradation of RIPK2

PROTACs function by simultaneously binding to a target protein and an E3 ubiquitin ligase, thereby forming a ternary complex that facilitates the ubiquitination and subsequent proteasomal degradation of the target protein.[5]

PROTAC RIPK2 degrader-2 is a non-peptidic PROTAC that specifically targets RIPK2 for degradation.[6][7] It is composed of a ligand that binds to RIPK2, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[6][7] By bringing RIPK2 into proximity with the VHL E3 ligase complex, PROTAC RIPK2 degrader-2 induces the polyubiquitination of RIPK2, marking it for degradation by the 26S proteasome. This targeted degradation of RIPK2 effectively shuts down the downstream signaling cascade initiated by NOD2 activation.

Other PROTACs targeting RIPK2 have also been developed, utilizing different E3 ligase recruiters such as the inhibitor of apoptosis (IAP) family of E3 ligases and Cereblon.[8][9][10][11][12] This demonstrates the versatility of the PROTAC platform in targeting RIPK2 for degradation.

Quantitative Data on RIPK2 Degradation and Functional Inhibition

The efficacy of PROTAC RIPK2 degraders is quantified by their ability to reduce RIPK2 protein levels (degradation) and inhibit downstream signaling events, such as cytokine production.

| PROTAC Compound | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| PROTAC RIPK2 degrader-2 | VHL | THP-1 | 1.4 | Not Reported | [13] |

| PROTAC 6 | IAP | Not Specified | Not Reported | Not Reported | [14] |

| Compound 20 (IAP-based) | IAP | Not Specified | Potent Degradation | Not Reported | [10][11] |

| GSK3728857A | VHL | SIM-A9 | Dose-dependent degradation | >90% at 1 µM | [15] |

Table 1: In Vitro Degradation of RIPK2 by various PROTACs. DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein, and Dmax is the maximum percentage of protein degradation achieved.

| PROTAC Compound | Cell Line/System | Stimulus | Measured Cytokine | IC50 (nM) | Reference |

| PROTAC 6 | Human PBMCs | L18-MDP | TNFα | Not Reported | [16] |

| Compound 20 (IAP-based) | Not Specified | Not Specified | TNFα | Potent Inhibition | [10][11] |

Table 2: Functional Inhibition of Cytokine Release by RIPK2 PROTACs. IC50 is the concentration of the PROTAC that inhibits 50% of the cytokine release.

Experimental Protocols

Western Blotting for RIPK2 Degradation

This protocol is designed to quantify the degradation of RIPK2 in cells treated with a PROTAC.

Materials:

-

Cell line (e.g., THP-1, SIM-A9)

-

PROTAC RIPK2 degrader-2

-

Cell culture medium and supplements

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[17]

-

BCA protein assay kit

-

Laemmli sample buffer[17]

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-RIPK2, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat the cells with various concentrations of PROTAC RIPK2 degrader-2 for a specified time (e.g., 4, 16, or 24 hours).[6][15]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.[17]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[17]

-

SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-RIPK2 antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the RIPK2 signal to the loading control (β-actin).

NF-κB Reporter Assay

This assay measures the activity of the NF-κB transcription factor, a key downstream effector in the NOD2 signaling pathway.[3][4]

Materials:

-

HEK293T cells

-

Plasmids: NF-κB luciferase reporter, a constitutively expressed control reporter (e.g., Renilla luciferase or β-galactosidase), and a NOD2 expression vector[1]

-

Transfection reagent

-

PROTAC RIPK2 degrader-2

-

NOD2 ligand (e.g., MDP)

-

Luciferase assay system

Procedure:

-

Transfection: Co-transfect HEK293T cells with the NF-κB luciferase reporter, the control reporter, and the NOD2 expression plasmid.[1]

-

Treatment: After 24 hours, pre-treat the cells with PROTAC RIPK2 degrader-2 for a few hours.

-

Stimulation: Stimulate the cells with MDP for 6-8 hours to activate the NOD2 pathway.[1]

-

Lysis and Measurement: Lyse the cells and measure the firefly and Renilla (or β-galactosidase) luciferase activities using a luminometer.

-

Analysis: Normalize the NF-κB-driven firefly luciferase activity to the control reporter activity.

Cytokine ELISA

This protocol quantifies the amount of pro-inflammatory cytokines (e.g., TNF-α, IL-6) secreted by cells in response to NOD2 activation.[18][19]

Materials:

-

Immune cells (e.g., PBMCs, macrophages)

-

PROTAC RIPK2 degrader-2

-

NOD2 ligand (e.g., L18-MDP)

-

ELISA kit for the cytokine of interest (containing capture antibody, detection antibody, standard, and substrate)[18]

-

96-well ELISA plates

-

Wash buffer

-

Stop solution

-

Microplate reader

Procedure:

-

Plate Coating: Coat a 96-well plate with the capture antibody overnight at 4°C.[18]

-

Cell Treatment and Stimulation:

-

Pre-treat the cells with PROTAC RIPK2 degrader-2 for a specified time.

-

Stimulate the cells with a NOD2 ligand to induce cytokine production.

-

Collect the cell culture supernatants.

-

-

ELISA:

-

Wash the coated plate and block non-specific binding sites.

-

Add the standards and cell culture supernatants to the wells and incubate.

-

Wash the plate and add the biotinylated detection antibody.

-

Wash the plate and add streptavidin-HRP.

-

Wash the plate and add the TMB substrate.

-

Stop the reaction with the stop solution.

-

-

Measurement and Analysis: Read the absorbance at 450 nm using a microplate reader. Calculate the cytokine concentrations in the samples by interpolating from the standard curve.[18]

Visualizations

References

- 1. A sensitive bioassay to measure NOD1/2 ligands in human serum reveals differential postprandial NOD2 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell-based reporter assay to analyze activation of Nod1 and Nod2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Extended pharmacodynamic responses observed upon PROTAC-mediated degradation of RIPK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. PROTAC RIPK degrader-2, 1801547-16-9 | BroadPharm [broadpharm.com]

- 8. PROTAC RIPK degrader-6(GlaxoSmithKline) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Optimization of a Series of RIPK2 PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. drughunter.com [drughunter.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. docs.abcam.com [docs.abcam.com]

- 18. bdbiosciences.com [bdbiosciences.com]

- 19. h-h-c.com [h-h-c.com]

Cellular Consequences of RIPK2 Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Receptor-Interacting Protein Kinase 2 (RIPK2) is a critical signaling node in the innate immune system, primarily known for its role in transducing signals from the Nucleotide-binding Oligomerization Domain (NOD)-like receptors, NOD1 and NOD2. Dysregulation of the NOD-RIPK2 signaling axis is implicated in a host of inflammatory diseases, including Crohn's disease, making RIPK2 an attractive therapeutic target.[1][2] This technical guide provides a comprehensive overview of the cellular consequences of RIPK2 degradation, detailing the underlying signaling pathways, quantitative effects on cellular processes, and methodologies for studying these phenomena.

The RIPK2 Signaling Pathway

RIPK2 is a serine/threonine/tyrosine kinase that functions as a key adaptor protein downstream of NOD1 and NOD2, which are intracellular sensors of bacterial peptidoglycans.[3][4] Upon activation, NOD1/2 recruits RIPK2, leading to its ubiquitination and the subsequent activation of downstream signaling cascades, most notably the NF-κB and MAPK pathways.[3][5] This culminates in the production of pro-inflammatory cytokines and chemokines.[2][6]

The ubiquitination of RIPK2 is a pivotal event in the activation of this pathway. K63- and M1-linked polyubiquitin chains are added to RIPK2 by E3 ligases such as XIAP, cIAP1, and cIAP2.[5] These ubiquitin chains serve as a scaffold to recruit downstream signaling complexes, including the TAK1-TAB and IKK complexes, leading to the activation of NF-κB and MAPKs.[5] Conversely, K48-linked polyubiquitination targets RIPK2 for proteasomal degradation, thus acting as a negative regulatory mechanism.[5]

Cellular Consequences of RIPK2 Degradation

Targeted degradation of RIPK2, primarily through the use of Proteolysis-Targeting Chimeras (PROTACs), has emerged as a promising therapeutic strategy.[1] PROTACs are heterobifunctional molecules that recruit an E3 ligase to the target protein, leading to its ubiquitination and subsequent proteasomal degradation. The primary cellular consequences of RIPK2 degradation are the attenuation of the pro-inflammatory response and potential impacts on cell viability and proliferation.

Quantitative Effects of RIPK2 Degradation

The efficacy of RIPK2 degraders is typically quantified by their half-maximal degradation concentration (DC50) and their ability to inhibit downstream signaling, measured by the half-maximal inhibitory concentration (IC50) for cytokine release.

Table 1: Efficacy of RIPK2 PROTACs in THP-1 Cells

| PROTAC | E3 Ligase Recruited | DC50 (nM) | pDC50 | Reference(s) |

| PROTAC 1 | VHL | ~20 | 8.7 | [4][7] |

| PROTAC 2 | IAP | ~0.4 | 9.4 | [4][7] |

| PROTAC 3 | Cereblon | ~2.5 | 8.6 | [7] |

| PROTAC_RIPK2 | VHL | 1.4 | - | [8] |

Table 2: Functional Consequences of RIPK2 Degradation

| Treatment/Condition | Cell Type/Model | Measured Effect | Quantitative Change | Reference(s) |

| RIPK2 PROTAC | SIM-A9 cells | MDP-induced Nos2, Ptgs2, Il-1β, Tnfα, Il6, Ccl2, and Mmp9 mRNA expression | Completely reduced | [9] |

| PROTAC 6 | CD and UC patient biopsies | Spontaneous cytokine release | IC50 of ~1–3 nM | [7] |

| PROTAC 6 (0.5 mg/kg in rats) | Rat whole blood | RIPK2 protein levels | 53% degradation at 6h, 78% at 48h | [10] |

| siRNA-RIPK2 | Gastric cancer cells | Cell viability | Significant decrease | [11] |

| RIPK2 knockdown | Chicken HD11 cells | Differential gene expression | Altered transcriptome profile | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments to study the cellular consequences of RIPK2 degradation.

Induction of RIPK2 Degradation

3.1.1. PROTAC-mediated Degradation

-

Cell Culture: Plate cells (e.g., THP-1 monocytes) at a desired density in a suitable culture vessel and allow them to adhere overnight.

-

PROTAC Treatment: Prepare a stock solution of the RIPK2 PROTAC in DMSO. Dilute the stock solution to the desired final concentrations in cell culture medium.

-

Incubation: Remove the old medium from the cells and add the medium containing the PROTAC. Incubate for the desired time (e.g., 18 hours).[4]

-

Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay or similar method.

-

Analysis: Proceed with Western blotting to analyze RIPK2 protein levels.

3.1.2. siRNA-mediated Knockdown

-

Cell Seeding: One day before transfection, seed cells (e.g., HEK293T) in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.[13][14]

-

siRNA-Lipid Complex Formation:

-

In a sterile tube (Solution A), dilute the RIPK2-specific siRNA duplex (e.g., 20-80 pmols) in 100 µL of serum-free medium (e.g., Opti-MEM).[15]

-

In a separate sterile tube (Solution B), dilute the transfection reagent (e.g., Lipofectamine RNAiMAX) in 100 µL of serum-free medium.[15]

-

Add Solution A to Solution B, mix gently, and incubate for 15-45 minutes at room temperature.[15]

-

-

Transfection:

-

Post-transfection: Add 1 mL of normal growth medium containing 2x the normal serum and antibiotic concentration. Incubate for 24-72 hours before analysis.[15]

Analysis of RIPK2 Degradation and Downstream Signaling

3.2.1. Western Blotting for RIPK2

-

SDS-PAGE: Load equal amounts of protein from cell lysates onto a polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against RIPK2 (e.g., at a 1:1000 dilution) overnight at 4°C.[16][17]

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

3.2.2. Quantitative PCR (qPCR) for Cytokine mRNA

-

RNA Extraction: Extract total RNA from cells using a suitable method (e.g., TRIzol reagent).[11]

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.[11]

-

qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for the cytokine of interest (e.g., TNF-α, IL-6).[11][18]

-

Thermal Cycling: Perform the qPCR in a real-time PCR system with appropriate cycling conditions (e.g., initial denaturation, followed by 40-45 cycles of denaturation, annealing, and extension).[11][18]

-

Data Analysis: Calculate the relative mRNA expression using the 2^-ΔΔCT method, normalizing to a housekeeping gene (e.g., GAPDH).[11]

3.2.3. NF-κB Luciferase Reporter Assay

-

Cell Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.

-

Treatment: After 24 hours, treat the cells with the RIPK2 degrader or siRNA, followed by stimulation with a NOD ligand (e.g., MDP) if required.

-

Cell Lysis: Lyse the cells using a passive lysis buffer.[1]

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[1][19]

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Express the results as fold change relative to the control.[20]

Experimental Workflow and Visualization

A typical workflow for evaluating a novel RIPK2 degrader involves a series of in vitro assays to confirm target engagement, degradation, and downstream functional consequences.

References

- 1. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 2. indigobiosciences.com [indigobiosciences.com]

- 3. bowdish.ca [bowdish.ca]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review [frontiersin.org]

- 6. Assaying RIPK2 Activation by Complex Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Extended pharmacodynamic responses observed upon PROTAC-mediated degradation of RIPK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inducing the Degradation of Disease-Related Proteins Using Heterobifunctional Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. RIPK2 is crucial for the microglial inflammatory response to bacterial muramyl dipeptide but not to lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Knockdown of RIPK2 Inhibits Proliferation and Migration, and Induces Apoptosis via the NF-κB Signaling Pathway in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. yeasenbio.com [yeasenbio.com]

- 14. Cell Culture Transfection of HEK293 with cDNA and/or siRNA [protocols.io]

- 15. datasheets.scbt.com [datasheets.scbt.com]

- 16. Pharmacological Inhibition of Receptor-Interacting Protein Kinase 2 (RIPK2) Elicits Neuroprotective Effects Following Experimental Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 17. RIPK2 antibody (15366-1-AP) | Proteintech [ptglab.com]

- 18. gene-quantification.de [gene-quantification.de]

- 19. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubcompare.ai [pubcompare.ai]

Structural Basis for PROTAC RIPK2 Degrader Selectivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-Interacting Protein Kinase 2 (RIPK2) is a critical signaling node in the innate immune system, primarily downstream of the nucleotide-binding oligomerization domain (NOD)-like receptors NOD1 and NOD2.[1][2] Its role in activating pro-inflammatory pathways, such as NF-κB and MAPK, has made it an attractive therapeutic target for a range of autoimmune and inflammatory diseases, including Crohn's disease and sarcoidosis.[2][3] Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality that induce the degradation of a target protein rather than simply inhibiting its activity.[4] This approach offers the potential for improved selectivity and a more profound and durable pharmacological effect.[4] This technical guide provides an in-depth analysis of the structural basis for the selectivity of PROTACs targeting RIPK2 for degradation. While a co-crystal structure of a RIPK2-PROTAC-E3 ligase ternary complex has not yet been publicly reported, this guide will leverage available structural data of RIPK2, structure-activity relationships (SAR) of reported degraders, and mechanistic studies to elucidate the key determinants of selectivity.

RIPK2 Signaling Pathway

RIPK2 is a serine/threonine kinase that also possesses tyrosine autophosphorylation capabilities.[2] It is composed of an N-terminal kinase domain, an intermediate domain, and a C-terminal caspase activation and recruitment domain (CARD).[5] The CARD domain is essential for its interaction with upstream NOD receptors.[2] Upon activation by bacterial peptidoglycans, NOD1 and NOD2 oligomerize and recruit RIPK2 via a CARD-CARD interaction.[2] This leads to RIPK2 autophosphorylation and ubiquitination, which serves as a scaffold for the recruitment of downstream signaling complexes, ultimately leading to the activation of NF-κB and MAPK pathways and the production of pro-inflammatory cytokines.[2][6]

Mechanism of PROTAC-Mediated RIPK2 Degradation

A RIPK2 PROTAC is a heterobifunctional molecule comprising a "warhead" that binds to RIPK2, a "ligand" that recruits an E3 ubiquitin ligase, and a "linker" that connects these two moieties.[4] The PROTAC facilitates the formation of a ternary complex between RIPK2 and the E3 ligase, leading to the ubiquitination of RIPK2 and its subsequent degradation by the proteasome.[4]

Structural Basis for Selectivity

The selectivity of a RIPK2 PROTAC is a multifactorial property influenced by the individual components of the PROTAC and the cooperativity of ternary complex formation.

1. The RIPK2 Warhead: The selectivity of the PROTAC is initially dictated by the specificity of the warhead for RIPK2 over other kinases. Several RIPK2 inhibitors have been developed and their co-crystal structures with the RIPK2 kinase domain have been solved. These structures reveal key interactions that can be exploited for selective binding. For instance, the crystal structure of RIPK2 in complex with ponatinib identified an allosteric pocket that can be utilized to enhance inhibitor selectivity.

2. The E3 Ligase Ligand: The choice of E3 ligase and its corresponding ligand also contributes to selectivity. Different E3 ligases have distinct expression patterns across different cell types and tissues. By choosing an E3 ligase that is highly expressed in the target tissue, off-target effects in other tissues can be minimized. The most commonly recruited E3 ligases for RIPK2 PROTACs are the inhibitor of apoptosis (IAP) proteins and Cereblon (CRBN).

3. The Linker: The linker is not merely a passive connector; its length, composition, and attachment points are critical for productive ternary complex formation. The linker must be optimized to allow for a favorable conformation of the ternary complex that facilitates efficient ubiquitination. A suboptimal linker can lead to steric clashes or an unfavorable orientation of the E3 ligase relative to RIPK2, resulting in poor degradation.

4. Ternary Complex Cooperativity: The stability of the ternary complex is a key determinant of PROTAC efficiency. Positive cooperativity, where the binding of the PROTAC to one protein enhances its affinity for the other, leads to a more stable ternary complex and more efficient degradation. This cooperativity arises from the formation of new protein-protein interactions between RIPK2 and the E3 ligase at the interface created by the PROTAC. While a definitive structural view of this interface for RIPK2 is lacking, studies on other PROTAC systems have shown that even subtle changes in the linker or warhead can significantly impact these interactions and, consequently, selectivity.

Quantitative Data on RIPK2 Degraders

The following table summarizes the degradation potency of selected RIPK2 PROTACs from the literature. The half-maximal degradation concentration (DC50) or the negative logarithm of this value (pDC50) is a common metric for PROTAC efficiency.

| PROTAC | Warhead | E3 Ligase Ligand | Linker Description | DC50 / pDC50 | Cell Line | Reference |

| Compound 13 | Aminobenzothiazole-quinoline | IAP binder | PEG-based | DC50 = 0.4 nM | THP-1 | [6] |

| Compound 12 | Aminobenzothiazole-quinoline | VHL ligand | PEG-based | DC50 = 2.0 nM | THP-1 | [6] |

| Compound 14 | Aminobenzothiazole-quinoline | Cereblon ligand | PEG-based | DC50 = 2.5 nM | THP-1 | [6] |

| Compound 20 | Aminopyrazolylquinazoline | IAP binder | Optimized for reduced lipophilicity | pDC50 = 9.1 | THP-1 | [4][7] |

Experimental Protocols

RIPK2 Degradation Assay (Western Blot)

This protocol is a generalized procedure for assessing the degradation of endogenous RIPK2 in a cellular context.

a. Cell Culture and Treatment:

-

Seed THP-1 cells (or other relevant cell line) at a density of 1 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Incubate at 37°C in a 5% CO2 humidified incubator.

-

Treat cells with various concentrations of the RIPK2 PROTAC or DMSO as a vehicle control for the desired time period (e.g., 18 hours).

b. Cell Lysis:

-

Harvest cells by centrifugation at 500 x g for 5 minutes.

-

Wash the cell pellet with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with vortexing every 10 minutes.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA protein assay.

c. Western Blotting:

-

Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE on a 4-20% polyacrylamide gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against RIPK2 (e.g., rabbit anti-RIPK2) overnight at 4°C.

-

Incubate the membrane with a loading control primary antibody (e.g., mouse anti-GAPDH) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software and normalize the RIPK2 signal to the loading control.

Ternary Complex Formation Assay (Co-Immunoprecipitation)

This protocol aims to demonstrate the formation of the RIPK2-PROTAC-E3 ligase ternary complex.

a. Cell Treatment and Lysis:

-

Treat cells with the PROTAC or DMSO as described above.

-

Lyse the cells in a non-denaturing lysis buffer (e.g., buffer containing 1% Triton X-100).

b. Immunoprecipitation:

-

Pre-clear the cell lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with an antibody against the E3 ligase (e.g., anti-cIAP1) or an isotype control antibody overnight at 4°C with gentle rotation.

-

Add protein A/G agarose beads and incubate for another 2-4 hours at 4°C.

-

Wash the beads three to five times with lysis buffer.

c. Elution and Western Blotting:

-

Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer.

-

Analyze the eluates by Western blotting using antibodies against RIPK2 and the E3 ligase. The presence of RIPK2 in the E3 ligase immunoprecipitate from PROTAC-treated cells indicates ternary complex formation.

In Vitro Binding Assays (e.g., Surface Plasmon Resonance - SPR)

SPR can be used to quantify the binary binding affinities of the PROTAC for RIPK2 and the E3 ligase, as well as to study the kinetics of ternary complex formation.

a. Protein Immobilization:

-

Immobilize purified recombinant RIPK2 or the E3 ligase onto a sensor chip surface.

b. Binary Interaction Analysis:

-

Inject a series of concentrations of the PROTAC over the immobilized protein surface and measure the binding response.

-

Fit the data to a suitable binding model to determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD).

c. Ternary Complex Analysis:

-

Inject a pre-incubated mixture of the PROTAC and the second protein (the one not immobilized) over the sensor chip.

-

Alternatively, inject the second protein over the sensor surface in the presence of a constant concentration of the PROTAC.

-

An enhanced binding response compared to the binary interactions suggests the formation of a ternary complex.

Conclusion

The selectivity of PROTACs targeting RIPK2 is a complex interplay between the specific interactions of the warhead with the RIPK2 kinase domain, the choice of the recruited E3 ligase, the properties of the linker connecting the two ends of the molecule, and the cooperativity of the resulting ternary complex. While the absence of a high-resolution structure of a RIPK2-PROTAC-E3 ligase ternary complex currently limits a definitive understanding, the available data from medicinal chemistry campaigns and biophysical studies provide a strong foundation for the rational design of selective RIPK2 degraders. Future structural elucidation of such ternary complexes will undoubtedly provide invaluable insights and further accelerate the development of this promising therapeutic strategy for inflammatory diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Optimization of a Series of RIPK2 PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]

- 7. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to PROTAC RIPK Degrader-2: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

PROTAC (Proteolysis Targeting Chimera) technology has emerged as a revolutionary strategy in drug discovery, enabling the targeted degradation of specific proteins by hijacking the cell's natural ubiquitin-proteasome system. This guide provides a detailed overview of PROTAC RIPK degrader-2, a nonpeptidic small molecule designed to selectively target and degrade Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2). RIPK2 is a crucial mediator in the NOD-like receptor signaling pathway, playing a significant role in inflammatory and immune responses. This document outlines the chemical properties, structure, and mechanism of action of this compound, along with relevant experimental methodologies.

Chemical Properties and Structure

This compound is a heterobifunctional molecule composed of a ligand that binds to RIPK2, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1]

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value |

| IUPAC Name | (2S,4R)-1-[(2S)-2-[14-({4-[(1,3-benzothiazol-5-yl)amino]-6-(2-methylpropane-2-sulfonyl)quinolin-7-yl}oxy)-3,6,9,12-tetraoxatetradecanamido]-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide[1] |

| CAS Number | 1801547-16-9[1] |

| Molecular Formula | C₅₂H₆₅N₇O₁₁S₃[1] |

| Molecular Weight | 1060.31 g/mol [1] |

| SMILES | CC1=C(SC=N1)C2=CC=C(CNC(=O)[C@H]3N(C(=O)--INVALID-LINK--(C)C)NC(=O)COCCOCCOCCOCCOC4=CC5=C(C(=NC6=CC=C(SC=N7)C7=C6)=CC=N5)C=C4S(=O)(=O)C(C)(C)C)C--INVALID-LINK--C3)=O)C=C2 |

| InChIKey | RIEGJNXDHULIKM-GPPJZCFZSA-N[1] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | Solid Powder |

| Solubility | DMSO: 150 mg/mL (141.47 mM; requires sonication) H₂O: < 0.1 mg/mL (insoluble)[1] |

| Storage Conditions | Dry, dark, and at -20°C for long-term storage (≥1 year)[1] |

Mechanism of Action

This compound functions by inducing the formation of a ternary complex between RIPK2 and the VHL E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to RIPK2, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.

RIPK2 Signaling Pathway

RIPK2 is a key downstream signaling molecule of the NOD-like receptors (NLRs), such as NOD1 and NOD2. Upon activation by bacterial peptidoglycans, NLRs recruit RIPK2, leading to its ubiquitination and the subsequent activation of downstream signaling pathways, including NF-κB and MAPK, which drive the expression of pro-inflammatory cytokines.

Biological Activity

This compound has been shown to potently and selectively induce the degradation of RIPK2 in cellular assays.

Table 3: In Vitro Degradation Activity

| Parameter | Cell Line | Value | Reference |

| DC₅₀ (log) | THP-1 | 8.7 ± 0.1 | [2] |

Note: The DC₅₀ value represents the concentration of the degrader required to induce 50% degradation of the target protein.

Binding Affinity

Specific quantitative data for the binding affinity (e.g., Kd, IC₅₀) of this compound to RIPK2 and the VHL E3 ligase are not publicly available in the reviewed scientific literature. However, the determination of these binding affinities is a critical step in the characterization of any PROTAC. Commonly employed experimental techniques for measuring binary (PROTAC to target or E3 ligase) and ternary (PROTAC-target-E3 ligase complex) binding affinities include:

-

Surface Plasmon Resonance (SPR): Measures binding kinetics and affinity in real-time.

-

Isothermal Titration Calorimetry (ITC): Determines the thermodynamics of binding.

-

Fluorescence Polarization (FP): A solution-based technique to measure binding events.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): A proximity-based assay to study molecular interactions.

-

NanoBRET™ Technology: A live-cell assay to quantify protein engagement.

Experimental Protocols

Western Blot Analysis for RIPK2 Degradation in THP-1 Cells

This protocol is a representative method for assessing the degradation of RIPK2 induced by this compound.

Methodology:

-

Cell Culture: THP-1 cells are cultured in appropriate media and conditions.

-

Treatment: Cells are treated with varying concentrations of this compound (e.g., 0-30 µM) for a specified duration (e.g., 16 hours). A vehicle control (e.g., DMSO) is included.

-

Cell Lysis: After treatment, cells are harvested and lysed to extract total protein.

-

Protein Quantification: The total protein concentration in each lysate is determined using a suitable method, such as a BCA assay, to ensure equal loading.

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for RIPK2. A primary antibody for a loading control protein (e.g., GAPDH or β-actin) is also used to normalize for protein loading.

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using a chemiluminescent substrate.

-

Analysis: The intensity of the RIPK2 bands is quantified and normalized to the loading control to determine the extent of degradation at each concentration of the PROTAC.

Conclusion

This compound is a valuable research tool for studying the biological functions of RIPK2 and for exploring the therapeutic potential of targeted protein degradation in inflammatory diseases and other conditions where RIPK2 signaling is implicated. This guide provides a comprehensive summary of its chemical and biological properties based on currently available information. Further studies to elucidate its precise binding affinities and to evaluate its in vivo efficacy and safety profile are warranted.

References

Methodological & Application

Application Notes and Protocols for PROTAC RIPK2 Degrader-2 in THP-1 Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of PROTAC RIPK2 degrader-2 in THP-1 monocytic cells, a common model for studying immunology and inflammatory responses. The following sections detail experimental procedures, from cell culture to the assessment of RIPK2 degradation, and provide a visual representation of the relevant signaling pathway and experimental workflow.

Introduction to PROTAC-mediated RIPK2 Degradation

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins. PROTAC RIPK2 degrader-2 is designed to specifically target Receptor-Interacting Serine/Threonine Protein Kinase 2 (RIPK2), a key signaling node in the innate immune system. Upon entering the cell, the PROTAC binds to both RIPK2 and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the ubiquitination of RIPK2, marking it for degradation by the proteasome. This targeted degradation approach offers a powerful tool to study the function of RIPK2 and as a potential therapeutic strategy for inflammatory diseases.

Quantitative Data Summary

The following tables summarize the effective concentrations and key parameters for PROTAC-mediated RIPK2 degradation in THP-1 cells, based on published studies.

Table 1: Effective Concentrations of RIPK2 PROTACs in THP-1 Cells

| PROTAC Type | E3 Ligase Recruited | Concentration Range | Incubation Time | Observed Effect |

| PROTAC RIPK2 degrader-2 (VHL-based) | von Hippel-Lindau (VHL) | 0 - 30 µM | 16 hours | Dose-dependent downregulation of RIPK2 protein levels.[1][2] |

| IAP-based PROTAC | Inhibitor of Apoptosis (IAP) | Not specified | 18 hours | pDC50: 9.4 ± 0.1 |

| Cereblon-based PROTAC | Cereblon (CRBN) | Not specified | 18 hours | pDC50: 8.6 ± 0.4 |

pDC50 is the negative logarithm of the half-maximal degradation concentration (DC50).

Experimental Protocols

THP-1 Cell Culture and Maintenance

The human monocytic cell line THP-1 is a widely used model for studying monocyte and macrophage biology.[3][4]

Materials:

-

THP-1 cells (ATCC TIB-202)

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin (100x)

-

0.25% Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

T-75 cell culture flasks

-

Centrifuge

Protocol:

-

Culture THP-1 cells in RPMI-1640 medium supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.

-

Maintain the cells in suspension in T-75 flasks at a density between 1x10^5 and 1x10^6 cells/mL.

-

Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Subculture the cells every 2-3 days by centrifuging the cell suspension at 300 x g for 5 minutes and resuspending the pellet in fresh medium at the desired seeding density.

Treatment of THP-1 Cells with PROTAC RIPK2 Degrader-2

This protocol outlines the treatment of THP-1 cells with the VHL-based PROTAC RIPK2 degrader-2 to induce RIPK2 degradation.

Materials:

-

THP-1 cells in culture

-

PROTAC RIPK2 degrader-2 (stock solution in DMSO)

-

Complete RPMI-1640 medium

-

6-well tissue culture plates

Protocol:

-

Seed THP-1 cells in 6-well plates at a density of 5x10^5 cells/well in 2 mL of complete RPMI-1640 medium.

-

Prepare serial dilutions of PROTAC RIPK2 degrader-2 in complete medium from the DMSO stock. A final concentration range of 0.1 to 30 µM is recommended for initial experiments.[1][2] Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.

-

Add the diluted PROTAC solutions to the respective wells. Include a vehicle control well treated with the same final concentration of DMSO.

-

Incubate the plates at 37°C in a 5% CO2 incubator for 16-18 hours.[1][5]

-

Following incubation, harvest the cells for downstream analysis of RIPK2 protein levels.

Western Blot Analysis of RIPK2 Degradation

This protocol describes the detection of RIPK2 protein levels by Western Blot to assess the efficacy of the PROTAC degrader.

Materials:

-

Treated THP-1 cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-RIPK2 and anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Cell Lysis:

-

Collect the treated THP-1 cells by centrifugation at 500 x g for 5 minutes.

-

Wash the cell pellet once with ice-cold PBS.

-

Resuspend the pellet in 100 µL of ice-cold RIPA buffer.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

-

Run the gel until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-RIPK2 antibody (at the manufacturer's recommended dilution) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection:

-

Incubate the membrane with ECL substrate according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using an imaging system.

-

Strip and re-probe the membrane for a loading control (e.g., GAPDH) to ensure equal protein loading.

-

Visualizations

RIPK2 Signaling Pathway

The following diagram illustrates the canonical signaling pathway involving RIPK2 in response to bacterial peptidoglycans recognized by NOD1 and NOD2.

Caption: RIPK2 signaling cascade in THP-1 cells.

Experimental Workflow for PROTAC-mediated RIPK2 Degradation

This diagram outlines the key steps in an experiment to assess the efficacy of a PROTAC RIPK2 degrader.

Caption: Workflow for assessing RIPK2 degradation.

References

Application Notes and Protocols: Determining the Optimal Incubation Time for PROTAC-mediated Degradation of RIPK2

Audience: Researchers, scientists, and drug development professionals.

Introduction: Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic molecules that induce the degradation of specific target proteins by hijacking the cell's own ubiquitin-proteasome system.[1][2] These heterobifunctional molecules consist of a ligand that binds the protein of interest, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3] This mechanism allows for the catalytic, sub-stoichiometric removal of a target protein, offering potential advantages over traditional small-molecule inhibitors.[4][5]

Receptor-Interacting Serine/Threonine Protein Kinase 2 (RIPK2) is a critical mediator of inflammatory signaling downstream of the NOD1 and NOD2 pattern recognition receptors.[6] Its role in activating NF-κB and MAPK pathways makes it an attractive therapeutic target for inflammatory conditions.[6] This document provides detailed protocols and guidelines for determining the optimal incubation time for a RIPK2-targeting PROTAC, a critical parameter for accurately assessing its potency and efficacy.

Mechanism of Action and Signaling Context

The efficacy of a PROTAC is dependent on the formation of a stable ternary complex between the target protein (RIPK2), the PROTAC molecule, and an E3 ligase. This proximity induces the ubiquitination of RIPK2, marking it for degradation by the proteasome.[5]

Understanding the signaling context of RIPK2 is crucial for designing functional downstream assays. RIPK2 is a key node in the innate immune response, activated by NOD-like receptors, leading to inflammation.

Summary of Experimental Conditions for RIPK2 Degradation

The optimal incubation time for a RIPK2 degrader can vary significantly based on the specific PROTAC molecule, its E3 ligase recruiter, the cell line used, and the experimental endpoint. Published data provides a range of effective time points.

| PROTAC / Compound | Cell Line | Incubation Time | Result | Reference |

| VHL, IAP, Cereblon-based PROTACs | THP-1 | 18 hours | Potent, concentration-dependent RIPK2 degradation. | [4][7][8] |

| PROTAC 6 (IAP-based) | Human PBMCs | 6 hours | Significant RIPK2 degradation observed. | [4][9] |

| PROTAC 6 (IAP-based) | Human PBMCs | 24 hours | Continued RIPK2 degradation. | [4][9] |

| PROTAC RIPK degrader-2 (VHL-based) | THP-1 | 16 hours | ~20% reduction in RIPK2 protein levels. | [10] |

| GSK3728857A | SIM-A9 (microglial) | 4 hours | Dose-dependent degradation of RIPK2. | [11] |

| PROTAC 6 (IAP-based) | U-87 MG / THP-1 | < 6 hours | Recommended for proteomics to identify direct targets. | [8][12] |

| PROTAC 6 (IAP-based) | U-87 MG / THP-1 | 20 hours | Significant decrease in RIPK2 abundance. | [8] |

| In vivo (PROTAC 4) | Rat | 8 hours | 40-60% degradation of RIPK2 observed post-dose. | [4][8] |

Experimental Workflow for Determining Optimal Incubation Time

A systematic, two-phase approach is recommended to determine the ideal incubation time and concentration for a novel RIPK2 PROTAC. This involves an initial time-course experiment followed by a dose-response experiment.

Detailed Experimental Protocols

Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time

Objective: To identify the earliest time point at which a RIPK2 PROTAC induces significant degradation of the target protein.

Materials:

-

Cell Line: THP-1 human monocytes or other relevant cell line.

-

Cell Culture Medium: RPMI-1640, 10% FBS, 1% Penicillin-Streptomycin.

-

This compound stock solution (e.g., 10 mM in DMSO).

-

Vehicle Control: DMSO.

-

6-well tissue culture plates.

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

BCA Protein Assay Kit.

Procedure:

-

Cell Seeding: Seed THP-1 cells in 6-well plates at a density of 1 x 10^6 cells/mL and allow them to adhere or stabilize for 24 hours.

-

Compound Preparation: Prepare a working solution of the RIPK2 PROTAC at a concentration known to be effective for similar PROTACs (e.g., 100 nM) in complete culture medium. Prepare a vehicle control with an equivalent percentage of DMSO.

-

Treatment: Remove the old medium and add the PROTAC-containing medium or vehicle control medium to the respective wells.

-

Incubation: Incubate the plates at 37°C and 5% CO2. Harvest cells at various time points (e.g., 2, 4, 6, 8, 12, 18, and 24 hours).

-

Cell Lysis:

-

At each time point, collect the cells and wash once with ice-cold PBS.

-

Add 100-200 µL of ice-cold lysis buffer to the cell pellet.

-

Incubate on ice for 30 minutes, vortexing every 10 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (cell lysate) and store at -80°C.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

-

Analysis: Analyze RIPK2 protein levels by Western Blot (see Protocol 3) or a capillary-based immunoassay. The optimal incubation time is generally the shortest duration that achieves robust and maximal or near-maximal degradation.[12]

Protocol 2: Dose-Response Experiment for DC50 Determination

Objective: To determine the half-maximal degradation concentration (DC50) and maximum degradation (Dmax) of the RIPK2 PROTAC at the optimal incubation time.

Procedure:

-

Cell Seeding: Seed cells as described in Protocol 1.

-

Compound Preparation: Prepare a series of dilutions of the RIPK2 PROTAC in complete culture medium (e.g., from 0.1 nM to 10 µM). Include a vehicle-only control.

-

Treatment and Incubation: Treat the cells with the different concentrations of the PROTAC and incubate for the optimal time determined in Protocol 1.

-

Lysis and Quantification: Lyse the cells and quantify protein concentration as described in Protocol 1.

-

Analysis:

-

Analyze RIPK2 protein levels for each concentration.

-

Normalize the RIPK2 signal to a loading control (e.g., β-actin or Vinculin).

-

Calculate the percentage of remaining RIPK2 relative to the vehicle-treated control.

-

Plot the percentage of RIPK2 remaining versus the log of the PROTAC concentration and fit a non-linear regression curve (e.g., [inhibitor] vs. normalized response -- variable slope) to determine the DC50 value. Note any bell-shaped "hook effect" at high concentrations, which is characteristic of PROTACs.[5]

-

Protocol 3: Western Blotting for RIPK2 Degradation

Objective: To visualize and quantify the change in RIPK2 protein levels following PROTAC treatment.

Procedure:

-

Sample Preparation: Normalize the protein concentration of all lysates from the experiments above. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.

-

SDS-PAGE: Load 15-30 µg of protein per lane onto a 4-15% polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.

-

Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for RIPK2 (diluted in blocking buffer) overnight at 4°C with gentle agitation. In parallel, probe a separate membrane or the same stripped membrane with an antibody for a loading control (e.g., β-actin, GAPDH).

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

-

Quantification: Densitometry analysis can be performed using software like ImageJ to quantify band intensity, normalizing the RIPK2 signal to the loading control.

Application Notes and Further Considerations

-

Protein Turnover Rate: The intrinsic synthesis and degradation rate of the target protein is a key factor. RIPK2 has a reported half-life of approximately 50 hours or longer, which suggests that extended incubation times (e.g., 18-24 hours) may be necessary to observe maximal degradation.[7]

-

Negative Controls: To confirm that degradation is dependent on the formation of the ternary complex, include a negative control, such as an epimer of the PROTAC with a modification that prevents binding to either RIPK2 or the E3 ligase.[12]

-

Proteasome and Neddylation Inhibition: To verify that degradation is proteasome-dependent, pre-treat cells with a proteasome inhibitor (e.g., MG-132) or a neddylation inhibitor (e.g., MLN4924) before adding the PROTAC.[12] This should rescue the degradation of RIPK2.

-

Functional Assays: Correlate RIPK2 degradation with a functional response. For example, after PROTAC treatment, stimulate cells with a NOD1/2 agonist (e.g., L18-MDP) and measure the release of downstream cytokines like TNFα using ELISA.[4][9]

-

Selectivity Profiling: For lead compounds, perform global proteomics analysis at an early time point (e.g., <6 hours) to assess the selectivity of RIPK2 degradation across the entire proteome and identify potential off-target effects.[8][12]

References

- 1. Extended pharmacodynamic responses observed upon PROTAC-mediated degradation of RIPK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PROTAC Assays Service | MtoZ Biolabs [mtoz-biolabs.com]

- 3. Orally Bioavailable Proteolysis-Targeting Chimeras: An Innovative Approach in the Golden Era of Discovering Small-Molecule Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Extended pharmacodynamic responses observed upon PROTAC-mediated degradation of RIPK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Assays of PROTAC RIPK2 Degrader Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction